Xibenolol

Description

Historical Trajectory and Initial Characterization of Xibenolol

The development of beta-blockers, as a class, dates back to the early 1960s with the work of Sir James Black ijrpc.com. Pronethalol was an early beta-blocker used clinically, though it was later withdrawn ijrpc.com. The discovery of propranolol, considered a benchmark in beta-blocker evaluation, followed ijrpc.com. This compound itself is a non-selective beta-adrenergic blocker drugfuture.com. Literature references indicate its preparation dating back to patents in the 1960s and 1970s drugfuture.com. Early pharmacological studies on this compound were conducted in animals, such as dogs, and investigations into its metabolism and pharmacokinetics in humans were also undertaken drugfuture.com. Research has also focused on the stereoselective metabolism and pharmacokinetics of this compound hydrochloride researchgate.netdrugfuture.com. The synthesis of single-enantiomeric drugs, including this compound, has been a subject of research, sometimes utilizing techniques like stereoselective crystallization researchgate.netresearchgate.net.

Significance of Beta-Adrenergic Antagonism in Therapeutic Modalities

Beta-adrenergic receptors are integral components of the sympathetic nervous system, playing a crucial role in regulating the body's response to stress and maintaining cardiovascular homeostasis . These receptors are classified into subtypes: beta1, beta2, and beta3 consensus.app. Beta1 receptors are predominantly found in the heart, influencing heart rate and contractility, while beta2 receptors are located in tissues like the lungs and vascular smooth muscle, mediating bronchodilation and vasodilation consensus.app. Beta-blockers function by competitively antagonizing these receptors, thereby inhibiting the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) consensus.appwikipedia.org. This antagonism leads to decreased heart rate, reduced myocardial contractility, and lower blood pressure consensus.app. Beta-blockers can be non-selective, affecting both beta1 and beta2 receptors, or selective, primarily targeting beta1 receptors consensus.appnih.gov. This compound is identified as a non-selective beta-adrenergic receptor blocker ontosight.aidrugfuture.com. Some beta-blockers, including this compound, exhibit partial agonist activity, meaning they can both block and slightly stimulate beta receptors ontosight.ainih.gov. This dual action can contribute to their therapeutic effects ontosight.ai. The significance of beta-adrenergic antagonism lies in its ability to modulate sympathetic activity, impacting various physiological processes, particularly within the cardiovascular system .

Research Landscape and Unaddressed Questions Regarding this compound

The research landscape surrounding this compound includes studies on its synthesis, chemical properties, and pharmacological activity as a beta-blocker drugfuture.comebi.ac.ukechemi.comdrugcentral.org. Investigations have explored its stereoselective metabolism and the potential for obtaining enantiopure forms researchgate.netmdpi.comdrugfuture.comresearchgate.net. The broader context of beta-blocker research highlights ongoing efforts to understand the nuances of their mechanisms of action and optimize their therapeutic use nih.gov.

Despite the existing research, several questions regarding this compound may remain unaddressed or require further investigation. While its non-selective beta-blocking and partial agonist activities are noted, the specific implications of its partial agonism across different beta-receptor subtypes warrant deeper exploration. The full spectrum of its pharmacological profile and potential interactions at a molecular level may also benefit from continued research. Furthermore, while methods for enantiomeric resolution have been studied, the comparative pharmacological activities and potential distinct effects of the individual enantiomers of this compound represent an area for potential further research. The long-term outcomes and specific benefits of this compound compared to other beta-blockers in various contexts could also be subjects of ongoing investigation, contributing to a more comprehensive understanding of its place in pharmaceutical science.

Chemical and Physical Properties of this compound

Note: The values for XLogP3 and PSA are predicted or computed properties and may vary slightly between sources.

Structure

3D Structure

Properties

CAS No. |

30187-90-7 |

|---|---|

Molecular Formula |

C15H25NO2 |

Molecular Weight |

251.36 g/mol |

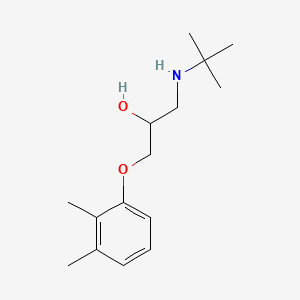

IUPAC Name |

1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3 |

InChI Key |

RKUQLAPSGZJLGP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |

Appearance |

Solid powder |

Other CAS No. |

30187-90-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

15263-30-6 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl xibenolol xibenolol hydrochloride xibenolol hydrochloride, (+)-isomer xibenolol hydrochloride, (+-)-isomer xibenolol, (+-)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control of Xibenolol

Enantioselective Synthesis Pathways for Xibenolol

Enantioselective synthesis aims to produce one enantiomer in preference to the other, leading to a non-racemic mixture or a single enantiomer. For this compound, this involves strategies that introduce or control the stereochemistry during the formation of the aryloxypropanolamine scaffold.

Resolution of Chiral Precursors: Principles and Applications of Preferential Crystallization

Resolution is a process used to separate a racemic mixture into its individual enantiomers. For this compound synthesis, resolution is often applied to a key intermediate, racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol, which is a synthetic precursor. researchgate.netresearchgate.netresearchgate.net Preferential crystallization is a direct method of racemate resolution that is particularly relevant here. researchgate.netmdpi.com This method is applicable when the racemic mixture crystallizes as a conglomerate, meaning the two enantiomers crystallize as separate crystalline phases. acs.org

The principle of preferential crystallization relies on the difference in solubility and crystallization behavior between the racemic mixture and the pure enantiomers. By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, that enantiomer is selectively induced to crystallize, leaving the counter-enantiomer enriched in the mother liquor. acs.org

The entrainment procedure is a specific implementation of preferential crystallization. It involves the sequential crystallization of alternating enantiomers from a supersaturated racemic solution. researchgate.netresearchgate.net For the synthetic precursor of this compound, racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol, the entrainment procedure has been successfully applied for its resolution into pure enantiomers. researchgate.netresearchgate.netresearchgate.net This method exploits the conglomerate nature of this diol. mdpi.com

The process typically involves seeding the racemic solution with a small amount of the desired enantiomer's crystal. As this enantiomer crystallizes out, the mother liquor becomes supersaturated with the other enantiomer. The mother liquor is then transferred to another vessel, seeded with the crystal of the opposite enantiomer, and the process is repeated. This cyclical process allows for the isolation of both enantiomers.

Research findings indicate that the experimental conditions for direct resolution of racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol by preferential crystallization have been established based on its crystallization features. researchgate.net

While batch preferential crystallization is a classical approach, continuous preferential crystallization offers advantages for large-scale production, including better process control, reproducibility, and higher material throughput. mdpi.comacs.org This technique is particularly efficient when the racemic mixture forms a conglomerate. acs.org

Continuous preferential crystallization can be implemented in various configurations, such as single or multiple crystallizers. acs.org The process often involves continuously feeding a supersaturated racemic solution into a crystallizer seeded with the desired enantiomer, while simultaneously removing the mother liquor. acs.org To enhance efficiency and yield, techniques like in situ racemization can be integrated, potentially allowing for the conversion of the entire racemic mixture into a single enantiomer. acs.org

Direct Enantiomeric Resolution via Entrainment Procedures

Strategic Application of the Mitsunobu Reaction in Chiral Intermediate Derivatization

The Mitsunobu reaction is a versatile coupling reaction that is widely used in organic synthesis, including the synthesis of chiral molecules. nih.govmdpi.com It involves the reaction of an alcohol with a nucleophile in the presence of a phosphine (B1218219) (commonly triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). nih.govmdpi.com A key feature of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the carbon atom bearing the hydroxyl group. mdpi.com

In the synthesis of this compound, the Mitsunobu reaction plays a strategic role in converting the resolved enantiomers of the diol intermediate, 3-(2,3-dimethylphenoxy)propane-1,2-diol, into the corresponding enantiomerically pure epoxides, 1,2-epoxy-3-(2,3-dimethylphenoxy)propanes. researchgate.netresearchgate.netresearchgate.net This transformation is crucial because the epoxide serves as a reactive intermediate that can subsequently be opened by tert-butylamine (B42293) to form the propanolamine (B44665) chain of this compound, with the stereochemistry being maintained or controlled during the epoxide opening.

Research indicates that the conversion of nonracemic diols into nonracemic epoxides via the Mitsunobu reaction can proceed without loss of enantiomeric purity, conserving the configuration of the stereogenic center. researchgate.net For example, nonracemic 3-(2,6-dimethylphenoxy)propane-1,2-diol was converted to the corresponding epoxide with high enantiomeric excess (ee >98%) using the Mitsunobu reaction. researchgate.net Similarly, the enantiomers of 3-(2,3-dimethylphenoxy)propane-1,2-diol were converted to the nonracemic 1,2-epoxy-3-(2,3-dimethylphenoxy)propanes using a Mitsunobu reaction before being converted to the this compound enantiomers. researchgate.netresearchgate.netresearchgate.net

Contemporary Asymmetric Synthesis Approaches for Aryloxypropanolamine Scaffolds

Asymmetric synthesis offers an alternative to resolution by constructing the chiral center directly with the desired stereochemistry. This can potentially lead to more efficient syntheses by avoiding the need to separate enantiomers. For aryloxypropanolamine scaffolds, which form the core structure of this compound, various asymmetric synthesis approaches have been explored. researchgate.net

Asymmetric dihydroxylation (AD) is a powerful catalytic reaction that allows for the enantioselective introduction of two hydroxyl groups across an alkene double bond, creating a chiral vicinal diol. scripps.edumdpi.comacsgcipr.org This reaction, often catalyzed by osmium tetroxide in the presence of chiral ligands (such as cinchona alkaloid derivatives like (DHQD)₂PHAL or (DHQ)₂PHAL), is a key method for introducing chirality into molecules. scripps.edumdpi.comacsgcipr.orgbuchler-gmbh.com

In the context of synthesizing aryloxypropanolamine scaffolds, asymmetric dihydroxylation can be applied to aryl allyl ethers. researchgate.netresearchgate.net The resulting chiral 3-aryloxypropane-1,2-diols can then serve as precursors for the synthesis of enantiopure aryloxypropanolamines, including this compound. researchgate.netresearchgate.net

Research has shown that asymmetric dihydroxylation of corresponding allyl dimethylphenyl ethers can yield regioisomeric nonracemic dimethylphenyl glycerol (B35011) ethers, which are precursors to APIs like this compound. researchgate.net The enantioselectivity of this reaction can vary depending on the substitution pattern of the aryl ether. For instance, the enantioselectivity was found to be lower for ortho-methyl derivatives compared to meta-methylphenyl ethers. researchgate.net Enantiomeric 3-(3,4-dimethylphenoxy)propane-1,2-diols obtained through asymmetric dihydroxylation have been used to synthesize enantiomerically pure amino alcohols and their derivatives. researchgate.net

The key steps in this approach typically involve the asymmetric dihydroxylation of the aryl allyl ether to form the chiral diol, followed by conversion of the diol to an epoxide (which can be achieved using methods like the Mitsunobu reaction as discussed above), and finally, opening of the epoxide with the appropriate amine (tert-butylamine for this compound) to form the desired aryloxypropanolamine. researchgate.netresearchgate.net

While asymmetric dihydroxylation is a valuable tool for introducing chirality into the aryloxypropanolamine scaffold, the resolution of racemic intermediates, particularly the diol precursor via preferential crystallization, also remains a significant and effective strategy for obtaining enantiopure this compound. researchgate.netresearchgate.netmdpi.com

Here is a summary table of enantiomeric purity values observed in some synthesis steps:

| Intermediate/Product | Synthesis Step | Enantiomeric Purity (ee) | Source |

| Racemic 3-(2,6-dimethylphenoxy)propane-1,2-diol (8) | Preferential Crystallization | ~90% | researchgate.net |

| (S)- and (R)-3-(2,6-dimethylphenoxy)propane-1,2-diol (8) | Recrystallization after Resolution | >99% | researchgate.net |

| (S)- and (R)-1,2-epoxy-3-(2,6-dimethylphenoxy)propanes (7) | Mitsunobu Reaction from Diol 8 | >98% | researchgate.net |

| Dimethylphenyl glycerol ethers (o-methyl derivatives) | Asymmetric Dihydroxylation | Down to 34% | researchgate.net |

| Dimethylphenyl glycerol ethers (m-methylphenyl ethers) | Asymmetric Dihydroxylation | Up to 86% | researchgate.net |

This table highlights that while preferential crystallization and subsequent recrystallization can yield very high enantiomeric purity for the diol intermediate, the enantioselectivity of asymmetric dihydroxylation can be more variable depending on the substrate structure.

Comprehensive Crystallographic Analysis of this compound and its Stereoisomers

Determination of Absolute Configuration using Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) is a powerful technique that provides detailed information about the internal lattice of crystalline substances, including the precise positions of atoms, bond lengths, and bond angles ceitec.czbruker.com. This technique is essential for unambiguously determining the three-dimensional structure of a molecule .

For chiral compounds like this compound, SC-XRD is used to determine the absolute configuration of the enantiomers researchgate.netexaly.comdocumentsdelivered.comresearchgate.net. By studying single crystals of the (+) and (-) enantiomers of this compound hydrochloride, researchers can assign the absolute (R)- and (S)-configurations researchgate.netresearchgate.net. This determination is often based on the Flack parameter, a crucial indicator in absolute structure refinement from X-ray diffraction data researchgate.netresearchgate.netresearchgate.net. SC-XRD analysis has been applied to this compound enantiomers and their chiral intermediate substances to confirm their absolute configurations researchgate.netresearchgate.net.

Characterization of Crystalline Forms and Polymorphic Behavior

Crystalline substances can exist in different solid forms known as polymorphs, which have distinct crystal structures and can exhibit different physicochemical properties jpo.go.jp. The study of polymorphism is vital in pharmaceutical development as it can impact properties such as solubility and stability jpo.go.jp.

The synthetic precursor of this compound, racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol, is known to form multiple crystalline modifications depending on crystallization conditions researchgate.netmdpi.com. These include two polymorphic racemic compounds and a racemic conglomerate, all characterized by single crystal XRD researchgate.net. Differential Scanning Calorimetry (DSC) has also identified additional metastable racemic compounds researchgate.net. Thermochemical investigations can be used to plot the dependence of Gibbs free energy on temperature for these different phases researchgate.net.

The crystal structure analysis of different forms can reveal how molecular conformation varies, suggesting a link between conformational flexibility and crystallization behavior researchgate.net. The racemic mixture of the diol precursor can crystallize as a stable racemic compound, a metastable conglomerate, or two distinct metastable solid solutions researchgate.net. Understanding and controlling these equilibria are key to designing efficient resolution protocols, such as preferential crystallization researchgate.net.

Studies on related chiral glycerol ethers, used as precursors for other beta-blockers, also highlight the complexity of crystalline modifications and spontaneous resolution behavior mdpi.com.

Innovations in Chemical Process Development for this compound Production

Innovations in chemical process development aim to improve the efficiency, reproducibility, and scalability of chemical production techtarget.com. For chiral compounds like this compound, this includes developing more efficient methods for obtaining enantiopure material.

Preferential crystallization is a stereoselective crystallization technique that can be highly efficient for producing enantiopure chemicals on a large scale acs.orgacs.org. This method relies on selectively crystallizing one enantiomer from a supersaturated racemic solution by seeding with a pure enantiomer crystal acs.org. This is only possible when the racemic mixture forms a conglomerate, where the enantiomers crystallize as distinct solid phases acs.org.

While traditional batch crystallizers are commonly used for preferential crystallization, incorporating continuous crystallization technologies offers advantages in process control, reproducibility, and higher throughput acs.orgacs.org. Various continuous preferential crystallization setups have been explored, including systems with single, two, or three containers, and those incorporating chemical epimerization (CPC-R) acs.org. These innovations aim to address challenges associated with managing process conditions and crystallizer control in batch processes acs.org.

The spontaneous resolution phenomenon, where a racemic compound crystallizes as a conglomerate of pure enantiomers, has been exploited for the synthesis of single-enantiomeric drugs, including this compound researchgate.netmdpi.com. This direct method of racemate resolution can be a basis for efficient production researchgate.netmdpi.com.

Elucidation of Xibenolol S Pharmacological Profile and Molecular Mechanisms

Beta-Adrenergic Receptor Interactions and Functional Selectivity of Xibenolol

This compound's primary mechanism involves interaction with beta-adrenergic receptors. ontosight.ai Beta-blockers, as a class, competitively inhibit the binding of catecholamines to these receptors. wikipedia.orgnih.govijrpc.com Beta-adrenergic receptors are G protein-coupled receptors found in various tissues, including the heart, lungs, kidneys, and vascular smooth muscle. wikipedia.orgcvpharmacology.comnih.gov Three main subtypes of beta-adrenergic receptors have been identified: β1, β2, and β3. wikipedia.orgnih.govrevespcardiol.org

Investigating Stereoselectivity in Ligand-Receptor Binding Dynamics

The concept of stereoselectivity in ligand-receptor binding dynamics is crucial for understanding the precise interaction between a drug and its target. Stereoselectivity refers to the differential binding or activity of enantiomers (stereoisomers that are mirror images of each other) at a receptor site. While the search results mention the synthesis and absolute configuration of enantiomers of this compound hydrochloride (also referred to as D-32) researchgate.netacs.org, detailed research findings specifically investigating the stereoselectivity of this compound's binding to adrenergic receptor subtypes were not prominently featured. One study mentions the stereoselective metabolism of (+/-)-xibenolol hydrochloride in man researchgate.net. The binding kinetics of a ligand to a receptor, including the association and dissociation rates, are influenced by the interaction between the ligand and the receptor binding site. nih.govimrpress.com Subtle molecular changes in ligands or receptors can alter these kinetics and affect treatment outcomes. nih.gov

Delineation of Non-Selective Beta-Adrenoceptor Blocking Characteristics

This compound is classified as a non-selective beta-adrenergic receptor blocker. ontosight.ai Non-selective beta-blockers exhibit affinity for both β1 and β2 adrenergic receptors. nih.govnih.govwikipedia.org This contrasts with cardioselective beta-blockers, which primarily target β1 receptors, or third-generation beta-blockers that may also possess alpha-blocking or vasodilatory properties. nih.govrevespcardiol.orgnih.gov The non-selective nature of this compound means it blocks beta receptors in various tissues, including those in the heart (primarily β1) and lungs (primarily β2). cvpharmacology.comnih.govwikipedia.org This non-selectivity contributes to its therapeutic effects but also necessitates careful consideration in patients with conditions like asthma, where β2 blockade can be problematic. ontosight.ai

Cellular and Subcellular Mechanisms of Action of this compound

Beyond receptor binding, this compound influences cellular and subcellular processes mediated by beta-adrenergic receptor activation. Beta-adrenergic receptors are G protein-coupled receptors that, upon activation, typically couple to Gs proteins, leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. cvpharmacology.comrevespcardiol.org

Modulatory Effects on Intracellular Signal Transduction Cascades (e.g., Cyclic AMP, Protein Kinase A)

Activation of beta-adrenergic receptors stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cvpharmacology.comnews-medical.netnih.gov cAMP acts as a second messenger, primarily by activating protein kinase A (PKA), also known as cAMP-dependent kinase. news-medical.netnih.gov PKA then phosphorylates various target proteins, leading to a range of cellular responses. news-medical.net As a beta-adrenergic receptor blocker, this compound is expected to attenuate the increase in intracellular cAMP levels and subsequent PKA activation that would normally occur upon stimulation of beta-adrenergic receptors by endogenous agonists. cvpharmacology.comrevespcardiol.org This modulation of the cAMP-PKA pathway is a key mechanism by which beta-blockers exert their effects, such as reducing heart rate and contractility. ontosight.aicvpharmacology.com The cAMP signaling pathway is tightly regulated by the balance between adenylyl cyclase activity and phosphodiesterase (PDE) activity, which hydrolyzes cAMP. news-medical.netnih.govresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Assessments of this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity. Quantitative Structure-Activity Relationship (QSAR) assessments build upon this by developing mathematical models that correlate molecular descriptors (numerical representations of chemical structures) with biological activity, allowing for the prediction of activity for new or untested compounds. QSAR methods often utilize a wide range of atomic and molecular properties. bioinformation.netmdpi.com

While extensive detailed research specifically on the SAR and QSAR of this compound analogues was not prominently found in the consulted literature, this compound has appeared in the context of broader QSAR studies investigating different biological activities. For instance, this compound was included in datasets used to develop artificial neural network (ANN) models for predicting anticancer and antibacterial activity based on inductive QSAR descriptors. bioinformation.netmdpi.comresearchgate.net In these studies, this compound typically showed low output values in the predictive models for these specific activities, suggesting it was not predicted to be significantly active as an anticancer or antibacterial agent by those models. bioinformation.netmdpi.comresearchgate.net

QSAR approaches can involve hundreds or even thousands of descriptors and employ various statistical and machine learning techniques to create structure-bioactivity relationships. bioinformation.netmdpi.com Inductive QSAR descriptors, derived from atomic electronegativities, covalent radii, and interatomic distances, have been used to reflect aspects of intra- and intermolecular interactions relevant to biological activity. mdpi.comresearchgate.net

Predictive Modeling for Biological Activity

Predictive modeling for biological activity utilizes computational methods, including QSAR and machine learning techniques like Artificial Neural Networks (ANN) and deep learning, to forecast the activity of compounds. bioinformation.netmdpi.comresearchgate.netmdpi.comnih.govresearchgate.net These models are trained on datasets of compounds with known structures and activities to identify patterns and rules that govern biological effects. nih.govresearchgate.net

As mentioned earlier, this compound has been included in datasets for predictive modeling studies focused on activities other than its primary beta-blocking effect. For example, it appeared in tables related to ANN-based predictive models for anticancer and antibacterial activity. bioinformation.netmdpi.comresearchgate.net The output values obtained for this compound in these specific models were relatively low, suggesting a low predicted probability of possessing these activities according to those particular models and datasets. bioinformation.netmdpi.comresearchgate.net

Predictive models can be used for various purposes, including screening large libraries of compounds to identify potential hits, prioritizing compounds for synthesis and experimental testing, and understanding the structural features that contribute to desired or undesired biological effects. bioinformation.netnih.govresearchgate.net Deep learning methods, in particular, have shown potential in predicting biological activity by learning complex patterns from large datasets. nih.govresearchgate.net Molecular docking results can also be used to indirectly confirm the accuracy of predictive models by providing a physical basis for the predicted activity through analysis of binding interactions. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Investigations of Xibenolol

Stereoselective Pharmacokinetic Disposition of Xibenolol Enantiomers

The pharmacokinetic profile of this compound demonstrates stereoselectivity, particularly in its metabolism and elimination. researchgate.netnih.gov This means that the body handles the different enantiomers of this compound in distinct ways, leading to variations in their concentrations over time. depthofbiology.com

Differential Absorption, Distribution, Metabolism, and Excretion (ADME) of Stereoisomers

While the absorption of chiral antiarrhythmic agents like this compound appears to be generally non-stereoselective, significant differences can emerge during distribution, metabolism, and excretion. researchgate.net For this compound (referred to as D-32 in some studies), stereoselectivity has been observed in its biotransformation. researchgate.netnih.gov

Studies in humans administered deuterium-labeled pseudoracemic D-32 have identified three major metabolites: 4-hydroxy D-32, 3-hydroxymethyl D-32, and 3-carboxy D-32. researchgate.net The formation of these metabolites shows stereoselectivity. For instance, 25% of the racemic dose was excreted in urine as 4-hydroxy D-32, with 80% of this metabolite being derived from the (+)-enantiomer of D-32. researchgate.net Furthermore, 60% of 3-carboxy D-32 in the urine was derived from (+)-D-32. researchgate.net

Regarding distribution, while not specifically detailed for this compound in the provided results, for other chiral antiarrhythmics, plasma protein binding can be stereoselective, influencing the unbound fraction and volume of distribution of the enantiomers. researchgate.netresearchgate.net Hepatic metabolism is a primary route of elimination for many antiarrhythmics and often exhibits significant stereoselectivity across different metabolic pathways. researchgate.netresearchgate.net

Excretion of unchanged drug also contributes to the differential disposition of enantiomers. Approximately 1% of the racemic dose of D-32 was excreted unchanged in the urine, with the (+)-enantiomer present at concentrations 3-5 times higher than the (-)-enantiomer. researchgate.net

Enantiomer-Specific Systemic Clearance and Elimination Pathways

The half-lives of the metabolites also demonstrate stereoselectivity. The half-life of (-)-4-hydroxy D-32 was reported as 3.8 hours, while that of (+)-4-hydroxy D-32 was 2.4 hours. researchgate.net The half-life of both enantiomers of the parent drug (D-32) was approximately 3 hours. researchgate.net This marked difference in metabolism between the (-)- and (+)-enantiomers of D-32 contributes to their enantiomer-specific systemic clearance. researchgate.net

The excretion of unchanged enantiomers in urine, albeit a minor pathway for this compound, also shows stereoselectivity, with a higher proportion of the (+)-enantiomer being eliminated unchanged. researchgate.net

Data on this compound and its Metabolites:

| Compound | AUC Ratio ((-)- vs (+)-4-hydroxy D-32) | Half-life (-)-4-hydroxy D-32 (h) | Half-life (+)-4-hydroxy D-32 (h) | Half-life D-32 (h) | Unchanged Excretion in Urine (% of racemic dose) | Ratio of Unchanged Enantiomers in Urine ((+)- vs (-)-D-32) |

| This compound (D-32) | - | - | - | 3 researchgate.net | ~1 researchgate.net | 3-5 times more (+) than (-) researchgate.net |

| 4-hydroxy D-32 metabolite | 2.6 researchgate.net | 3.8 researchgate.net | 2.4 researchgate.net | - | - | - |

| 3-hydroxymethyl D-32 | - | - | - | - | - | - |

| 3-carboxy D-32 | - | - | - | - | - | - |

Pharmacodynamic Responses and Exposure-Response Modeling of this compound

In Vivo Pharmacological Effects and Time-Course Characterization

Studies in conscious dogs have characterized the beta-blocking activity of D-32 (this compound). researchgate.nettargetmol.cn The pharmacological half-life after intravenous administration was reported as 5.9 ± 0.4 hours, which was different from the serum half-life of 1.3 hours. researchgate.net This highlights that both pharmacokinetic and pharmacodynamic data are essential for understanding the duration of action of beta-blockers. researchgate.net

The pharmacological effectiveness of D-32 after oral administration is considered to be represented by the total amount of the active metabolites, specifically (-)-4-hydroxy D-32 and (-)-3-hydroxymethyl D-32. researchgate.net This underscores the importance of considering the activity and exposure of metabolites, particularly in the context of stereoselective metabolism.

Integrative Pharmacokinetic/Pharmacodynamic Modeling for Efficacy Prediction

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool in drug development used to describe and predict the time course of drug effects based on drug exposure. mathworks.comnih.govbuffalo.edu This approach integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to build models that can predict efficacy under different conditions. mathworks.combuffalo.edu

While this compound has been mentioned in the context of PK/PD studies and non-compartmental analysis, specific detailed integrative PK/PD models for this compound enantiomers and their correlation with efficacy prediction were not extensively described in the provided search results. googleapis.comgoogleapis.com However, in general, such modeling approaches are critical for understanding the relationship between the exposure of the active species (parent drug and active metabolites, considering stereoselectivity) and the observed pharmacological effects. mathworks.comnih.gov

Bioanalytical Methodologies for this compound and Metabolite Quantification in Biological Matrices

Accurate quantification of this compound and its metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. Bioanalytical methods are developed and validated for this purpose, ensuring reliable and reproducible measurements. japsonline.comasiapharmaceutics.infoprogress-lifesciences.nl

Techniques commonly employed in bioanalysis include chromatography, such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). asiapharmaceutics.infonih.gov Gas chromatography-mass spectrometry has been used to analyze the enantiomeric metabolites of deuterium-labeled pseudoracemic D-32 in plasma and urine. researchgate.netnih.gov

The development of bioanalytical methods involves evaluating and optimizing steps such as sample preparation, chromatographic separation, detection systems, and quantification. japsonline.com Selectivity is a critical parameter, ensuring that the method can accurately measure the analyte concentration without interference from endogenous compounds or metabolites present in the biological matrix. japsonline.combebac.at Validation of these methods is essential to demonstrate their reliability for a specific application, assessing parameters like accuracy, precision, selectivity, and stability of the analyte in the matrix. japsonline.comprogress-lifesciences.nl

The quantification of drugs and their metabolites in biological matrices provides crucial data for assessing pharmacokinetics, bioavailability, and therapeutic efficacy, supporting various stages of drug development and clinical practice. asiapharmaceutics.info

Preclinical and Clinical Research on Xibenolol S Therapeutic Potential

Research into Xibenolol's Cardiovascular Efficacy

Beta-blockers, including compounds structurally related to this compound, are a significant class of drugs used in the management of various cardiovascular conditions. nih.govphysio-pedia.com Their primary mechanism involves blocking the effects of catecholamines on beta-adrenergic receptors, leading to decreased heart rate, contractility, and blood pressure, thereby reducing myocardial oxygen demand. physio-pedia.comksumsc.comuomustansiriyah.edu.iq

Evaluation in Hypertension Models and Clinical Studies

Research into the antihypertensive activity of beta-blockers is well-established. nih.govwikipedia.orgdrugs.com Studies in hypertension models, such as the Spontaneously Hypertensive Rat (SHR) assay, are accepted tests for determining antihypertensive activity. google.com Atenolol, a selective β1-adrenergic receptor antagonist, is primarily used to treat high blood pressure and heart-associated chest pain. wikipedia.orgmims.com Bisoprolol is another cardioselective β1-adrenergic blocking agent used for high blood pressure. nih.gov Metoprolol (B1676517) is also indicated for the treatment of hypertension. nih.gov While specific detailed clinical study data for this compound's evaluation in hypertension models were not extensively available in the provided snippets, the class effect of beta-blockers in reducing blood pressure is a fundamental aspect of their therapeutic profile. physio-pedia.comdrugs.com

Assessment of Anti-Anginal and Antiarrhythmic Effects

Beta-blockers are utilized in the management of angina by decreasing myocardial oxygen demand. ksumsc.comuomustansiriyah.edu.iqnurseslabs.com They achieve this by blocking beta-receptors in the heart, leading to decreased blood pressure, contractility, and heart rate. nurseslabs.com This reduction in workload and increased diastolic duration (due to bradycardia) can improve coronary blood flow and myocardial oxygen supply. ksumsc.com Atenolol is used to treat heart-associated chest pain and certain irregular heart beats. wikipedia.org Bisoprolol is used for angina and is also classified as an anti-arrhythmia drug. nih.govwikipedia.org Metoprolol is used to treat angina and conditions involving an abnormally fast heart rate. wikipedia.org While direct anti-anginal and antiarrhythmic study data specifically on this compound were not prominent in the provided information, the structural classification of this compound as a beta-blocker suggests potential for these effects, consistent with the actions of other compounds in this class. who.int Stereoselectivity can impact the pharmacokinetics and pharmacodynamics of antiarrhythmic drugs, and this compound has a chiral center, with studies investigating its metabolism. wikipedia.orgresearchgate.netnih.govmpg.de

Role of Beta-Blockers in Myocardial Infarction Recovery and Outcomes

Beta-blocker therapy has historically been central to secondary prevention after myocardial infarction (MI), demonstrating efficacy in reducing mortality and morbidity. jacc.orgamegroups.org Randomized clinical trials from the 1980s consistently showed that beta-blocker therapy significantly reduces all-cause mortality in post-MI patients. jacc.org For instance, the Norwegian Multicentre Study Group trial reported a 42.5% reduction in all-cause mortality at 33 months in the beta-blocker group compared to placebo. jacc.org Similarly, an RCT comparing intravenous metoprolol to placebo in acute MI patients showed a 36% reduction in all-cause mortality. jacc.org

However, the role of beta-blockers in the contemporary management of MI, particularly in the reperfusion era and in patients with preserved left ventricular ejection fraction (LVEF), is evolving and subject to ongoing research. jacc.orgamegroups.org A 2014 meta-analysis indicated that while beta-blocker therapy reduced the risk of all-cause mortality and recurrence of MI in the prereperfusion era, it did not significantly reduce mortality in the reperfusion era where a high percentage of patients received thrombolytics or underwent revascularization. jacc.org

Studies have investigated the association between beta-blocker use and outcomes post-MI. A Korean study utilizing claims data reported that regular use of beta-blocker therapy reduced the risk of composite events (death, MI, and stroke) by 36% compared to nonuse over a mean 2-year follow-up in patients post-revascularization after acute MI. jacc.org Another study found that over a mean follow-up of 3.5 years, patients receiving beta-blocker therapy for over 1 year had a significantly lower risk of all-cause mortality (HR: 0.81; 95% CI: 0.72-0.91) and composite outcomes (HR: 0.82; 95% CI: 0.75-0.89) compared to those receiving therapy for less than 1 year. jacc.org

The optimal duration of beta-blocker therapy post-MI, especially in patients without heart failure or LV systolic dysfunction, is also being investigated. The SMART-DECISION trial is a non-inferiority trial designed to determine if discontinuing beta-blocker therapy after at least 1 year in stabilized patients after MI without heart failure or LVEF >40% is non-inferior to continuing it. bmj.com

Data Table: Selected Beta-Blocker Trial Outcomes in Post-MI Patients (Historical Context)

| Study | Intervention | Patient Count | Follow-up | Outcome | Reduction (%) | P-value |

| Norwegian Multicentre Study Group | Beta-blocker vs. Placebo | 1,884 | 33 months | All-cause mortality | 42.5 | 0.03 |

| RCT (Intravenous Metoprolol) | IV Metoprolol vs. Placebo | Not specified | Acute MI | All-cause mortality | 36 | <0.03 |

| BHAT trial | Propranolol vs. Placebo | Not specified | 2 years | CV mortality | Not specified | <0.01 |

| CAPRICORN trial | Carvedilol vs. Placebo | Not specified | Not specified | CV death | HR: 0.75 | HR: 0.75 |

| Korean NHIS Claims Data (Observational) | Regular Beta-blocker vs. Nonuse | 81,752 | 2 years | Composite events | 36 | HR: 0.64 |

| Korean Study (Observational) | BB > 1 year vs. BB < 1 year | 28,970 | 3.5 years | All-cause mortality | HR: 0.81 | HR: 0.81 |

| Korean Study (Observational) | BB > 1 year vs. BB < 1 year | 28,970 | 3.5 years | Composite outcomes | HR: 0.82 | HR: 0.82 |

Note: This table is a representation of data discussed in the text and should be presented as an interactive data table in the final article.

Investigations in Heart Failure Syndromes, including HFpEF and HFrEF (Beta-Blocker Class Effects)

Beta-blockers are a cornerstone in the management of heart failure (HF), particularly for patients with heart failure with reduced ejection fraction (HFrEF). consensus.appjacc.orgrevespcardiol.org Multiple studies have consistently shown a reduction in morbidity and mortality in patients with HFrEF (LVEF <40%). consensus.appjacc.org A meta-analysis of trials demonstrated that beta-blockers increase LVEF by 29% and reduce the combined risk of death or hospitalization for heart failure by 37% in HFrEF patients. consensus.app The benefits in HFrEF are considered a "class effect" with evidence supporting the use of metoprolol, bisoprolol, and carvedilol. revespcardiol.orgjst.go.jp

The role of beta-blockers in heart failure with preserved ejection fraction (HFpEF) (LVEF ≥50%) and heart failure with mildly reduced ejection fraction (HFmrEF) (LVEF 40%-49%) is less clear and is an area of ongoing research. consensus.appjacc.orgjacc.org While some observational studies and meta-analyses suggest a potential benefit of beta-blockers in HFpEF, particularly in reducing all-cause mortality, the evidence from randomized controlled trials is limited and inconsistent. consensus.appjst.go.jpbmj.com A meta-analysis of observational studies and RCTs indicated that beta-blockers might reduce all-cause mortality in HFpEF patients, but the evidence from RCTs was not statistically significant. consensus.app Another meta-analysis found a significant 17% reduction in all-cause mortality with beta-blocker treatment in HFpEF compared to no treatment, primarily based on observational studies. bmj.com However, this meta-analysis yielded insignificant results for cardiovascular mortality, all-cause hospitalizations, and HF hospitalizations in HFpEF. bmj.com

Recent guidelines reflect the less certain role of beta-blockers in HFpEF, with some guidelines not explicitly recommending them for HFpEF except for managing concomitant conditions like arrhythmias. jacc.orgjacc.org For HFmrEF, beta-blockers have a Class IIb recommendation in some guidelines, similar to other guideline-directed medical therapies for HFrEF. jacc.org

Data Table: Beta-Blocker Effects in Heart Failure Syndromes (Class Effects)

| HF Syndrome | LVEF Range | Evidence Level (Mortality Reduction) | Effect on All-cause Mortality (Summary) | Effect on HF Hospitalization (Summary) |

| HFrEF | <40% | Strong (Multiple RCTs) | Significant Reduction | Significant Reduction |

| HFmrEF | 40%-49% | Limited/Inconsistent (Observational & limited RCTs) | Potential Benefit | Decreased risk in some studies, inconsistent overall jacc.org |

| HFpEF | ≥50% | Limited/Inconsistent (Observational & limited RCTs) | Potential Reduction (primarily observational data) bmj.com | Unclear/Potential Increased Risk in some studies jacc.orgbmj.com |

Note: This table is a representation of data discussed in the text and should be presented as an interactive data table in the final article.

Non-Cardiovascular Therapeutic Explorations for Beta-Blockers

Beyond their primary cardiovascular indications, beta-blockers have been explored for therapeutic potential in various non-cardiovascular conditions. nih.govnih.gov This includes investigations into their use in central nervous system conditions, diabetes, cancer, and organ toxicities. nih.gov Beta-blockers are also proposed to act as immunomodulators due to the role of beta-adrenergic receptors in immunity. nih.gov

Beta-blockers are also indicated for conditions such as hyperthyroidism, essential tremor, aortic dissection, portal hypertension, glaucoma, and migraine prophylaxis. nih.govphysio-pedia.com Some beta-blockers, like propranolol, are used short-term to alleviate physical symptoms of anxiety such as sweating, shaking, and heart palpitations by blocking the effects of stress hormones. bhf.org.uk

Methodological Considerations and Outcomes in Clinical Trial Research Pertaining to Beta-Blockers

Clinical trial research involving beta-blockers employs various methodologies to assess their efficacy and outcomes. Randomized controlled trials (RCTs) are a key design for evaluating the effects of beta-blockers against placebo or other comparators. jacc.orgyork.ac.uk Observational studies, including those utilizing large population-level data sets and clinical registries, also provide valuable insights, although they can be subject to confounding factors. jacc.orgjacc.orgbmj.com Propensity score analysis is a statistical technique used in observational studies to reduce confounding and provide more robust comparisons. bmj.com

Key outcomes assessed in beta-blocker trials for cardiovascular conditions commonly include all-cause mortality, cardiovascular mortality, hospitalization for heart failure, recurrent myocardial infarction, and stroke. jacc.orgyork.ac.uk Composite endpoints, combining multiple adverse events, are also frequently used. jacc.orgyork.ac.uk Methodological considerations in these trials include patient selection criteria (e.g., LVEF range in heart failure studies), duration of follow-up, and the specific beta-blocker and dose used. jacc.orgjst.go.jpyork.ac.ukpcronline.com

The interpretation of outcomes can be influenced by the clinical context, such as the evolution of treatment strategies for a particular condition. For example, the apparent benefit of beta-blocker therapy post-MI has become less clear in the contemporary reperfusion era compared to historical studies. jacc.org Subgroup analyses are often performed to assess the influence of patient characteristics like age, sex, diabetes, and ejection fraction on treatment effects. york.ac.uk

Challenges in beta-blocker research include the need for well-powered RCTs, particularly in patient populations where the evidence is less definitive, such as HFpEF. consensus.app Observational data, while informative, can have inconsistencies. jacc.org Furthermore, assessing the impact of factors like adherence to therapy and the timing of initiation or interruption of beta-blocker treatment requires careful study design. jacc.orgbmj.commyneuronews.com

Design and Implementation of Randomized Controlled Trials

Randomized controlled trials (RCTs) are a cornerstone of clinical research, designed to assess the efficacy and safety of interventions by minimizing bias through random allocation of participants to different treatment arms nih.govtheisn.org. The design and implementation of RCTs for beta-blockers, including potentially this compound, involve several key considerations. Parallel-group designs are commonly used, where participants are randomized to one or more study arms, each receiving a different intervention or a comparator (such as placebo or an active control) nih.govtheisn.org. Participants remain in their assigned group for the duration of the study nih.gov. Double-blind, placebo-controlled parallel or cross-over trials with a fixed dose of a beta-blocker monotherapy arm have been used in studies investigating beta-blockers for primary hypertension, with study durations typically ranging from 3 to 12 weeks nih.govnih.gov.

Key aspects of RCT design and implementation include defining the research question, selecting a representative cohort of participants, dividing the cohort into intervention and comparator groups, and observing for the outcome of interest theisn.org. Random sequence generation and allocation concealment are critical for minimizing bias ucl.ac.uk. Blinding of participants and personnel, as well as outcome assessors, is also important ucl.ac.uk. Protocols should clearly define the necessary requirements for reporting, including adverse events theisn.org.

While specific details on the design and implementation of individual RCTs solely focused on this compound were not extensively found in the search results, the principles of RCT design for beta-blockers as a class, which includes this compound wikipedia.orggoogle.com, provide a framework. Studies on other beta-blockers often utilize designs such as parallel-group RCTs with placebo or active comparators and durations of several weeks to months nih.govnih.gov.

Meta-Analytic Approaches to Efficacy and Safety Data

Meta-analytic approaches involve identifying relevant studies, extracting data on efficacy and safety outcomes, and statistically combining the results ucl.ac.uk. For instance, meta-analyses on beta-1 selective beta blockers for primary hypertension have included numerous RCTs to examine blood pressure lowering efficacy nih.gov. Similarly, meta-analyses have evaluated beta-blockers and other drug classes for chronic heart failure with preserved ejection fraction, pooling data for outcomes such as cardiovascular and all-cause mortality, heart failure hospitalization, and quality of life ucl.ac.ukucl.ac.uk.

In meta-analyses of beta-blockers, outcomes such as systolic and diastolic blood pressure reduction, heart rate reduction, and effects on cardiovascular events are commonly analyzed nih.govnih.gov. Data from individual studies are pooled using statistical methods to calculate weighted mean differences for continuous outcomes and risk ratios or odds ratios for binary outcomes, with 95% confidence intervals ucl.ac.uknih.gov. Assessment of heterogeneity between studies is also a crucial step nih.gov.

While specific meta-analyses focused exclusively on this compound were not identified, this compound has been included in search strategies for meta-analyses on beta-blockers, indicating its consideration within the broader class in some systematic reviews nih.govcochranelibrary.com. The methodologies used in these broader meta-analyses would be applicable to a meta-analysis specifically on this compound if sufficient RCT data were available.

Analysis of Clinical Trial Discontinuation and Adverse Event Reporting

Analysis of clinical trial discontinuation and adverse event reporting is a critical component of evaluating the safety and tolerability of a therapeutic agent theisn.orgccrps.org. Adverse events (AEs) are any unfavorable or unintended signs, symptoms, or diseases occurring during a clinical trial, regardless of their relationship to the intervention theisn.orgccrps.org. Serious adverse events (SAEs) are those that result in death, are life-threatening, require hospitalization, lead to disability, or result in a birth defect theisn.org.

Reporting of adverse events in clinical trials is a mandatory process with specific timelines for different types of events ccrps.orgrefined.sitehsa.gov.sgadvarra.com. Investigators are responsible for monitoring participants and reporting AEs to the trial sponsor, who in turn reports to regulatory authorities ccrps.orgadvarra.com. Unexpected serious adverse drug reactions (USADRs) require expedited reporting hsa.gov.sg.

Discontinuation rates in clinical trials provide insight into the tolerability of a treatment researchgate.net. High discontinuation rates, particularly those due to adverse events, can indicate poor tolerability ucl.ac.uk. In meta-analyses of beta-blockers, withdrawal due to adverse effects is an important outcome nih.govnih.govnih.gov. However, reporting of withdrawals due to adverse events can be inconsistent across studies, which can limit their inclusion in meta-analyses nih.govucl.ac.uk.

For beta-blockers as a class, data on withdrawals due to adverse effects have been analyzed in meta-analyses, although the quality of evidence can be low due to inconsistent reporting nih.govnih.gov. For instance, one meta-analysis on nonselective beta-blockers found very limited data on withdrawals due to adverse effects nih.gov. Another review noted that withdrawal due to side effects increased with antihypertensive drug therapy compared to placebo or no treatment, although the quality of evidence was very low wordpress.com. Some studies on beta-blockers have reported high rates of study drug discontinuation due to intolerance ucl.ac.uk.

While specific data on discontinuation and adverse event reporting solely for this compound clinical trials were not prominently featured in the search results, the general principles and challenges in reporting and analyzing these outcomes in clinical trials of beta-blockers are relevant. Inconsistent reporting of withdrawals due to adverse events is a recognized limitation in the analysis of safety data for this class of drugs nih.govucl.ac.uk.

Metabolic Transformation and Excretion Profiles of Xibenolol

Identification and Characterization of Xibenolol Metabolites

The metabolic transformation of this compound (D-32) in humans leads to the formation of several metabolites. Research has identified three major metabolites in the biotransformation of D-32: 4-hydroxy D-32, 3-hydroxymethyl D-32, and 3-carboxy D-32. researchgate.net These metabolites represent modified forms of the parent compound, resulting from enzymatic processes within the body.

Stereochemical Aspects of Biotransformation Pathways

The biotransformation of this compound exhibits stereoselectivity, meaning that the different enantiomers of the racemic mixture are processed at different rates or through different pathways. researchgate.netwikipedia.orgnih.gov This stereoselectivity significantly impacts the formation and plasma concentrations of the resulting metabolites.

Specifically, studies have shown a marked difference in the metabolism between the (-)-D-32 and (+)-D-32 enantiomers. researchgate.net For the metabolite 4-hydroxy D-32, a substantial portion excreted in the urine is derived from the (-)-enantiomer. researchgate.net Conversely, the formation of 3-carboxy D-32 in the urine is predominantly linked to the metabolism of the (+)-D-32 enantiomer. researchgate.net

The impact of this stereoselectivity is also reflected in the systemic exposure to the metabolites. The area under the plasma concentration-time curve for (-)-4-hydroxy D-32 has been reported to be considerably larger than that for (+)-4-hydroxy D-32. researchgate.net This suggests that the (-)-enantiomer is preferentially metabolized to the 4-hydroxy metabolite or that this metabolite is cleared more slowly when derived from the (-)-enantiomer.

The half-lives of the enantiomeric metabolites also demonstrate differences. The half-life of (-)-4-hydroxy D-32 was found to be longer than that of (+)-4-hydroxy D-32. researchgate.net

Hepatic metabolism plays a significant role in the elimination of many antiarrhythmic drugs, and stereoselectivity is frequently observed in these metabolic pathways. researchgate.netresearchgate.net

Mechanisms of Drug Elimination and Renal Clearance

This compound and its metabolites are eliminated from the body through various processes, including metabolism and excretion. The kidneys play a primary role in the excretion of drugs and their metabolites, primarily via urination. allucent.comyoutube.com Renal clearance is a key pharmacokinetic parameter that quantifies the volume of plasma from which a substance is completely removed by the kidney per unit time. slideshare.net

For this compound, a small percentage of the administered racemic dose is excreted unchanged in the urine. researchgate.net Interestingly, the excretion of unchanged drug also shows stereoselectivity, with the (+)-D-32 enantiomer being present in higher amounts in the urine compared to the (-)-D-32 enantiomer. researchgate.net

Metabolites of this compound are also excreted renally. For instance, 4-hydroxy D-32 is excreted in the urine, accounting for a notable percentage of the racemic dose. researchgate.net The stereoselective nature of its formation influences the enantiomeric composition of this metabolite in the urine. researchgate.net

Factors influencing renal clearance include the physiochemical properties of the drug, its plasma concentration, distribution and binding characteristics, urine pH, renal blood flow, biological factors, drug interactions, and disease states. slideshare.net Stereoselective protein binding can also contribute to differential filtration rates for drug enantiomers, potentially affecting their renal clearance. slideshare.net While renal excretion is a pathway for the elimination of some chiral antiarrhythmics, stereoselectivity in their renal clearance can be minimal for certain compounds. researchgate.net

The elimination half-lives of this compound enantiomers have been reported, providing insight into the rate at which the parent drug is removed from the systemic circulation. researchgate.net

Summary of this compound and Metabolite Excretion in Urine

| Substance | Percentage of Racemic Dose Excreted in Urine | Primary Enantiomer Source in Urine (for metabolites) |

| Unchanged this compound | ~1% | (+)-D-32 (3-5 times more than (-)-D-32) researchgate.net |

| 4-hydroxy D-32 | 25% | (-)-D-32 (80% derived from (-)-D-32) researchgate.net |

| 3-carboxy D-32 | Not specified as total % of dose | (+)-D-32 (60% derived from (+)-D-32) researchgate.net |

| 3-hydroxymethyl D-32 | Not specified as total % of dose | Not specified |

Enantiomer Half-Lives

| Substance | Half-life (hours) |

| (-)-4-hydroxy D-32 | 3.8 researchgate.net |

| (+)-4-hydroxy D-32 | 2.4 researchgate.net |

| (+/-)-Xibenolol (D-32) | 3 researchgate.net |

Advanced Analytical Techniques for Xibenolol Enantioseparation

Chromatographic Strategies for Chiral Resolution

Chromatography is a powerful analytical technique for resolving enantiomers phenomenex.com. Various chromatographic methods have been explored for obtaining single enantiomeric beta-blockers, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography nih.govresearchgate.net. These techniques enable the separation of enantiomers based on differential interactions with a chiral stationary phase or through the formation of diastereomers using chiral derivatizing reagents nih.govresearchgate.netwikipedia.org.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC has gained significant prominence in enantioseparation due to its speed, reproducibility, sensitivity, and mild operating temperatures nih.gov. Direct chiral separation of racemates by HPLC is achieved using chiral stationary phases (CSPs) nih.govwikipedia.org. CSPs create an enantioselective environment that allows for differential interactions with the enantiomers, leading to their separation wikipedia.org. These interactions can include hydrogen bonding, π-π interaction, dipole stacking, inclusion complexation, steric, hydrophobic, electrostatic, and charge-transfer interactions wikipedia.org.

Polysaccharide derivatives are a widely used class of CSPs in both liquid chromatography and supercritical fluid chromatography, known for their broad applicability and high enantioselectivity nih.govwikipedia.org. These phases, often based on cellulose (B213188) or amylose (B160209) immobilized on silica (B1680970) gel, form chiral cavities capable of stereoselectively including compounds nih.govwikipedia.org. Cyclodextrin-based CSPs, particularly those utilizing β-cyclodextrin, are also commonly employed wikipedia.org. The development of new CSPs, such as β-cyclodextrin-bonded silica particles with specific modifications, continues to enhance separation selectivity for a wide range of chiral drug compounds chromatographyonline.com. Xibenolol is listed as a compound that can be separated by chiral HPLC phenomenex.com.

Supercritical Fluid Chromatography (SFC) in Enantiomeric Purity Analysis

Supercritical Fluid Chromatography (SFC) is another chromatographic technique applied to the separation of beta-blockers' enantiomers nih.govresearchgate.net. SFC is considered an excellent technique for combined achiral-chiral analysis, leveraging the properties of supercritical CO2 and non-biological chiral selectors nih.gov. While less research may be available compared to HPLC with CSPs, SFC has been used for enantiomeric purity analysis nih.govgoogle.com. The principle involves the differential interaction of enantiomers with a chiral stationary phase under supercritical fluid conditions wikipedia.org.

Simulated Moving Bed (SMB) Chromatography for Preparative Separations

Simulated Moving Bed (SMB) chromatography is a continuous countercurrent process used for chromatographic separation, particularly valuable for preparative separations to obtain significant quantities of purified material orochem.comcarbogen-amcis.comwikipedia.org. Unlike batch chromatography, SMB simulates the countercurrent movement of the stationary phase by periodically switching inlet and outlet ports, allowing for continuous feed and product collection carbogen-amcis.comwikipedia.org. This technique is highly efficient, offering advantages such as higher productivity, lower solvent consumption, and better stationary phase utilization compared to batch chromatography orochem.comcarbogen-amcis.comwikipedia.org. SMB is well-suited for binary separations, including the separation of enantiomers from racemic or enantiomerically enriched mixtures carbogen-amcis.com. It is frequently used in the pharmaceutical industry for introducing enantiomeric purity into the synthetic pathway of active pharmaceutical ingredients (APIs) orochem.comcarbogen-amcis.com. SMB chromatography has been explored as an approach to obtain single enantiomeric beta-blockers nih.govresearchgate.net.

Development and Application of Chiral Derivatizing Reagents

In addition to direct separation using CSPs, indirect enantioseparation can be achieved through the development and application of chiral derivatizing reagents (CDRs) nih.govresearchgate.net. CDRs react with the enantiomers to form diastereomers, which can then be separated using conventional achiral stationary phases nih.gov. This approach requires the CDR to be enantiomerically pure and the derivatization reaction to proceed without racemization nih.gov. Various chiral derivatizing reagents have been developed and applied for the enantioseparation of beta-blockers nih.govresearchgate.net. For instance, naproxen (B1676952) anhydride (B1165640) and other reagents based on amino acids or their amides have been explored for forming diastereomers of beta-blockers researchgate.net. (S)-(-)-α-Methylbenzyl isocyanate is another example of a chiral derivatizing reagent used in chromatography .

Future Directions and Uncharted Territories in Xibenolol Research

Development of Next-Generation Enantioselective Synthetic Routes

The synthesis of chiral drugs, including beta-blockers like Xibenolol, often involves challenges in obtaining a single enantiomer with high purity. While racemic mixtures are still used for some chiral drugs, there is a growing trend towards developing and utilizing single enantiomers due to potential differences in pharmacological activity, metabolism, and toxicity between enantiomers. researchgate.netmdpi.comnih.gov For beta-blockers, the S-(-) enantiomer is often primarily responsible for the desired cardiac beta-blocking activity. researchgate.net

Current approaches for obtaining single enantiomers include asymmetric synthesis and the separation of racemates. researchgate.net Asymmetric synthesis aims to produce only one enantiomer directly, often yielding high enantiomeric excess. researchgate.netethz.ch Racemic resolution involves separating a mixture of enantiomers, which, while sometimes more feasible, is theoretically limited to a 50% yield of the desired enantiomer. researchgate.netresearchgate.netethz.ch

Future research in this compound synthesis could focus on developing more efficient and environmentally friendly enantioselective routes. This could involve exploring novel catalytic systems, such as enzyme microtuning or organocatalysis, which have shown promise in the enantioselective synthesis of beta-blocker precursors and related compounds. thieme-connect.comrsc.orgrsc.org Advances in techniques like dynamic kinetic resolution and membrane-based extraction may also play a role in improving the yield and purity of this compound enantiomers. researchgate.net

Research in this area is crucial as the demand for efficient methodologies to obtain chiral bioactive compounds with high enantiomeric purity continues to grow. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The drug discovery and development process is typically lengthy, costly, and complex. mdpi.com Artificial intelligence (AI) and machine learning (ML) technologies are increasingly being integrated into various stages of this process to enhance efficiency and identify novel insights. mdpi.comjptcp.com

In the broader context of drug discovery, ML algorithms are employed for tasks such as virtual screening, toxicity prediction, quantitative structure-activity relationship (QSAR) modeling, and drug repositioning. mdpi.com Applying these techniques to this compound could involve using AI to analyze large datasets to identify potential new therapeutic targets or to design novel this compound analogs with improved properties. mdpi.commdpi.com

While AI has been successful in generating de novo structures based on existing data, the application of AI in delivering novel, synthetically feasible bioactive compounds is an area of ongoing development. mdpi.com Future research could leverage AI and ML to accelerate the identification and design of next-generation beta-blockers or compounds with similar mechanisms of action, potentially including those structurally related to this compound.

Exploration of Novel Pharmacological Targets and Therapeutic Applications for Beta-Blockers

Beta-blockers are traditionally known for their role in managing cardiovascular conditions by blocking beta-adrenergic receptors. revespcardiol.orgcambridge.orgwikipedia.org However, emerging research suggests that their effects may extend beyond simple competition with catecholamines at these receptors, and they may have therapeutic applications in non-cardiovascular diseases. revespcardiol.orgnih.gov

Future research could investigate whether this compound, like other beta-blockers, possesses activity at novel pharmacological targets beyond the classical beta-adrenergic receptors. This could involve exploring its potential interactions with other receptor subtypes, ion channels, or signaling pathways that are implicated in various disease states.

Furthermore, the repurposing of existing beta-blockers for conditions outside of cardiovascular disease is an active area of research. nih.gov Studies have explored the potential of beta-blockers in conditions such as central nervous system disorders, diabetes, cancer, and organ toxicities. nih.gov While more research is needed to understand the effects of individual beta-blockers in these conditions due to their diverse pharmacological and pharmacokinetic properties, this compound could be investigated for potential therapeutic benefits in these or other novel applications. nih.gov

The exploration of novel pharmacological targets and therapeutic applications for beta-blockers, including this compound, represents an uncharted territory with the potential to expand the clinical utility of this class of drugs.

Addressing Challenges in Stereoselective Drug Development and Translational Research

Developing stereoselective drugs and translating basic research findings into clinical applications present significant challenges. mdpi.comnih.govnih.gov For chiral compounds like this compound, ensuring the production of a single, highly pure enantiomer is critical due to potential differences in efficacy, metabolism, and safety profiles between enantiomers. mdpi.comnih.gov

Challenges in stereoselective drug development include the cost and complexity of enantioselective synthesis or separation methods, as well as the need for rigorous analytical techniques to determine and control enantiomeric purity. mdpi.comnih.govmdpi.com Future research needs to address these synthetic and analytical challenges to make the development of single-enantiomer drugs more efficient and economically viable.

Translational research, which aims to bridge the gap between basic scientific discoveries and clinical benefits, faces hurdles such as the validation of clinically useful biomarkers and limitations of preclinical models in accurately predicting clinical outcomes. nih.govlongdom.org For this compound, translational research would involve moving findings from in vitro or in vivo studies on novel targets or applications into clinical trials. This requires robust preclinical data and well-designed clinical studies to assess efficacy and safety in human populations. nih.gov

Addressing these challenges in stereoselective drug development and translational research is essential for the successful future development and potential expansion of this compound's therapeutic uses.

Q & A

Q. How can mixed-methods approaches enhance understanding of this compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.